N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
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Description
N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.4g/mol. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. Its molecular formula is C17H17N5OS and it has a molecular weight of 339.4 g/mol. This compound incorporates a tetrazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Chemical Structure
The compound can be represented by the following structural formula:
Structural Features
- Tetrazole Ring : The presence of the tetrazole ring contributes significantly to the biological activity.
- Dimethyl Phenyl Group : The 3,5-dimethyl substitution on the phenyl ring may enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with tetrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives demonstrate activity against various fungi and bacteria. The specific activity of N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide against pathogens such as Candida albicans and Staphylococcus aureus needs further investigation but is supported by related tetrazole compounds exhibiting similar effects .
Anticancer Properties
The anticancer potential of tetrazole-containing compounds has been documented in several studies. For example, derivatives have shown cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of proliferation through interactions with cellular pathways .
Structure-Activity Relationship (SAR)
A significant aspect of studying N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is understanding its SAR. Research suggests that:
- Substituents on the Phenyl Ring : Modifications on the phenyl group influence the overall potency and selectivity of the compound.
- Tetrazole Moiety : The position and nature of substituents on the tetrazole ring can significantly affect biological activity .
Case Study 1: Antifungal Activity
In a study examining various tetrazole derivatives, certain compounds demonstrated potent antifungal activity against Candida albicans. The study highlighted that modifications to the phenyl and tetrazole rings could enhance efficacy .
Case Study 2: Anticancer Activity
A series of tetrazole derivatives were tested for their cytotoxic effects on human cancer cell lines. One derivative exhibited an IC50 value lower than standard chemotherapeutic agents like doxorubicin. This suggests that similar modifications in N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide could yield potent anticancer agents .
Research Findings Summary
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against Candida albicans; further studies needed for specific pathogens. |
Anticancer | Induces apoptosis; effective in various cancer cell lines; IC50 values suggest potential as a therapeutic agent. |
Structure Activity | Modifications in phenyl and tetrazole rings crucial for enhancing biological activity. |
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-8-13(2)10-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAFSFNMSQTHHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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